![molecular formula C20H19N3O3S B2430405 4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034387-06-7](/img/structure/B2430405.png)

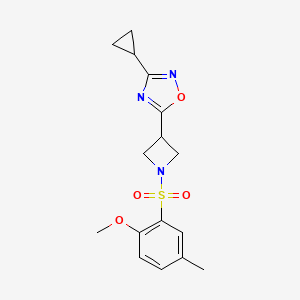

4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.

BenchChem offers high-quality 4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Quorum Sensing Inhibition

Quorum sensing is a critical process in bacterial cell–cell communication. Bacteria use quorum sensing pathways to coordinate behaviors such as biofilm formation, virulence production, and other pathogenic activities. Our compound has been investigated as a potential quorum sensing inhibitor. Specifically:

- LasB System : Compounds 3, 6, and 7 from our library demonstrated promising quorum-sensing inhibition in the LasB system. Their IC50 values were 115.2 μg/mL, 182.2 μg/mL, and 45.5 μg/mL, respectively. These compounds selectively target bacterial communication pathways without acting as antibiotics .

Anti-Biofilm Activity

Biofilm formation by bacteria contributes to antibiotic resistance and chronic infections. Compound 7 exhibited moderate anti-biofilm activity against Pseudomonas aeruginosa, a common pathogen. This property makes it a potential candidate for combating biofilm-related infections .

Synthetic Intermediates

The compound’s structure includes a benzo[d]thiazole moiety. Such 2-thio-substituted benzothiazoles serve as useful synthetic intermediates for various chemical transformations. Researchers can leverage this compound to construct more complex molecules or explore novel reactions .

Anticancer Potential

Although not directly studied for its anticancer effects, the presence of the benzothiazole scaffold suggests potential activity against cancer cells. Further investigations are warranted to explore its cytotoxicity and mechanism of action .

Anti-Mycobacterial Agents

In silico predictions and synthesis of related compounds have revealed the importance of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides as anti-mycobacterial agents. While our compound is not directly mentioned, its structural features align with this class of molecules. Future studies could explore its efficacy against mycobacterial infections .

Drug Development Template

Computational calculations suggest that our compound serves as a good template for further drug development. Its unique structure and biological activities make it an intriguing starting point for designing new therapeutic agents .

Mécanisme D'action

Target of Action

It is known that benzothiazole derivatives have been tested for their anticancer activity against human cancer cell lines . Therefore, it can be inferred that the compound might target cancer cells.

Mode of Action

Benzothiazole derivatives are known to demonstrate a range of biological activities including anticancer . The interaction of the compound with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It is known that benzothiazole derivatives bearing 1,2,3-triazole have been synthesized and tested for their anticancer activity

Result of Action

It is known that the synthesized compounds have demonstrated high to moderate anticancer activity .

Action Environment

It is known that the reactions were monitored by tlc performed on silica gel glass plates containing 60 f-254, and visualized under uv light or by iodine indicator .

Propriétés

IUPAC Name |

4-[1-(1,3-benzothiazole-2-carbonyl)azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-12-8-14(9-18(24)23(12)13-6-7-13)26-15-10-22(11-15)20(25)19-21-16-4-2-3-5-17(16)27-19/h2-5,8-9,13,15H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLXFWRFDUFAMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(6-Methoxy-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2430324.png)

![2,6-dichloro-N-[(6-chloropyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2430326.png)

![6-Methoxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B2430329.png)

![N-(4-ethoxyphenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2430330.png)

![N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430339.png)

![5-cyclopropyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-3-carboxamide](/img/structure/B2430340.png)

![ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxylate](/img/structure/B2430342.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2430343.png)